ClogP Differentiation: 5-Chloro-2-Methoxybenzoyl vs. 4-Trifluoromethylbenzoyl and 2-Methylbenzoyl Analogs
The target compound exhibits a computed clogP of 1.59 (Sildrug database), placing it in a moderately low lipophilicity range favorable for oral absorption and aqueous solubility according to Lipinski guidelines [1]. This value is substantially lower than the 4-trifluoromethyl analog (CAS 2034471-68-4), where the strongly electron-withdrawing CF₃ group is expected to increase clogP by approximately 0.8–1.2 log units based on fragment-based calculations for aromatic CF₃ vs. Cl/OMe substitution . Conversely, the 2-methylbenzoyl analog (MW 293.38, lacking both halogen and methoxy oxygen) is predicted to have a higher clogP due to the purely hydrocarbon nature of the ortho-methyl substituent, reducing polarity relative to the methoxy-bearing target . These lipophilicity differences are quantifiable and can be experimentally verified via shake-flask logP determination or reverse-phase HPLC retention time comparison.
| Evidence Dimension | Computed partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.59 (Sildrug); clogP = 2.339 (ZINC, alternative algorithm) |
| Comparator Or Baseline | 4-CF₃ analog (CAS 2034471-68-4): predicted clogP ~2.4–2.8; 2-Methyl analog: predicted clogP ~2.0–2.5 |
| Quantified Difference | Target clogP is ~0.8–1.2 log units lower than CF₃ analog; ~0.4–0.9 log units lower than 2-methyl analog |
| Conditions | In silico prediction using fragment-based methods; experimental verification recommended via shake-flask or HPLC |
Why This Matters
Lower clogP correlates with improved aqueous solubility and reduced non-specific protein binding, making this compound a more tractable starting point for lead optimization in oral drug discovery programs compared to its more lipophilic analogs.
- [1] Sildrug (IBB Waw). EOS75829: clogP = 1.59 for Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate. View Source
